ALLO-1
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Overview
Description
ALLO-1 is a significant autophagy receptor that plays a crucial role in the formation of autophagosomes around paternal organelles. It directly interacts with the worm LC3 homologue, LGG-1, through its LC3-interacting region (LIR) motif . This interaction is essential for the clearance of paternal mitochondria, a process vital for cellular homeostasis and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ALLO-1 involves several steps, starting from basic organic compounds. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.
Functional Group Modifications:
Purification: The final compound is purified using techniques like recrystallization and chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent use to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
ALLO-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
ALLO-1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study autophagy mechanisms and receptor-ligand interactions.
Biology: Plays a role in understanding cellular processes like organelle clearance and homeostasis.
Medicine: Potential therapeutic applications in diseases where autophagy is dysregulated, such as neurodegenerative diseases and cancer.
Industry: Used in the development of autophagy-modulating drugs and as a tool in biotechnology research.
Mechanism of Action
The mechanism of action of ALLO-1 involves its interaction with the LC3 homologue, LGG-1, through its LC3-interacting region (LIR) motif. This interaction facilitates the formation of autophagosomes around paternal organelles, leading to their degradation and clearance. The molecular targets include various proteins involved in the autophagy pathway, and the process is regulated by kinases like IKKE-1 .
Comparison with Similar Compounds
Similar Compounds
Fenofibrate: Another compound that interacts with autophagy pathways but has different molecular targets.
KN-93: A calcium/calmodulin-dependent protein kinase inhibitor that also affects autophagy.
ULK-101: A specific inhibitor of the ULK1 kinase, involved in the initiation of autophagy.
Uniqueness of ALLO-1
This compound is unique due to its specific interaction with the LC3 homologue, LGG-1, and its role in the clearance of paternal mitochondria. This specificity makes it a valuable tool in studying autophagy and related cellular processes.
Properties
IUPAC Name |
1-benzyl-3-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-12-16(21)20(15-9-7-14(18)8-10-15)17(22)19(12)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAJNZREWTZYQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37468-32-9 |
Source
|
Record name | 37468-32-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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